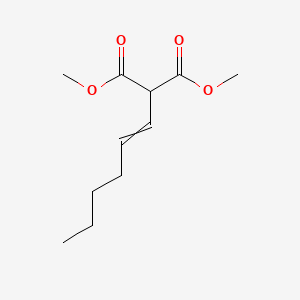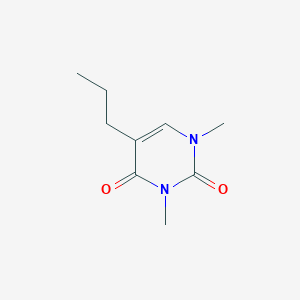
1,3-Dimethyl-5-propyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-propyluracil: is an organic compound with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.2197 g/mol . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a propyl group at position 5 on the uracil ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-propyluracil typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1,3-dimethyluracil with a propyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the uracil derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethyl-5-propyluracil can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uracil derivatives with higher oxidation states.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and strong bases like sodium hydride or potassium carbonate are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce a variety of alkylated or arylated uracil compounds .
Applications De Recherche Scientifique
Chemistry: 1,3-Dimethyl-5-propyluracil is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound can be used to study the interactions of uracil derivatives with enzymes and nucleic acids. It may also serve as a model compound for understanding the behavior of nucleobases in various biological processes .
Medicine: This compound could potentially be explored for similar therapeutic uses .
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role as an intermediate in chemical synthesis makes it valuable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-propyluracil involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can act as a substrate or inhibitor for enzymes that process uracil derivatives. It may also interact with nucleic acids, affecting their structure and function. The specific pathways and molecular targets involved depend on the context of its use in biological or chemical systems .
Comparaison Avec Des Composés Similaires
1,3-Dimethyluracil: Lacks the propyl group at position 5, making it less hydrophobic.
5-Propyluracil: Lacks the methyl groups at positions 1 and 3, affecting its steric and electronic properties.
1,3-Dimethyl-6-propyluracil: Similar structure but with the propyl group at position 6 instead of 5, leading to different reactivity and interactions.
Uniqueness: 1,3-Dimethyl-5-propyluracil is unique due to the specific positioning of its methyl and propyl groups, which influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
82413-39-6 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1,3-dimethyl-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-7-6-10(2)9(13)11(3)8(7)12/h6H,4-5H2,1-3H3 |
Clé InChI |
ATVGUGAIBQWUIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN(C(=O)N(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


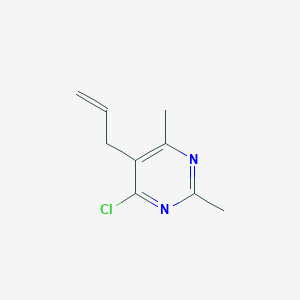
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)
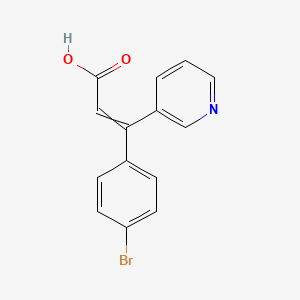

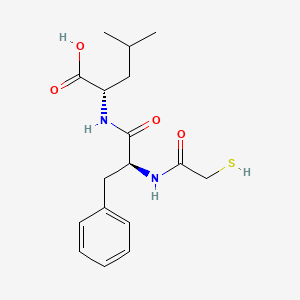
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
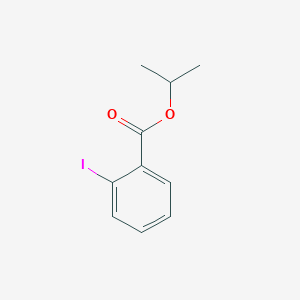

![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
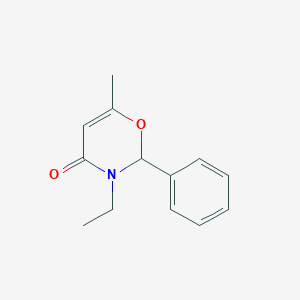
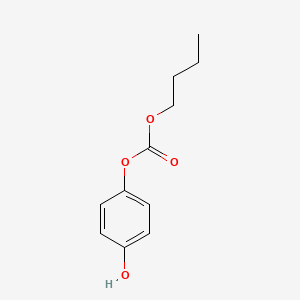
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
